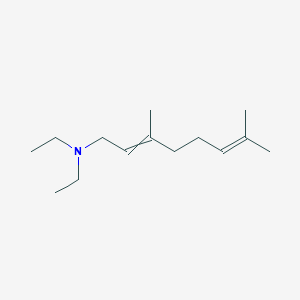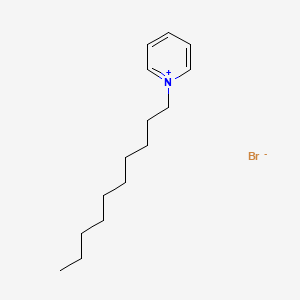
1-Decylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.
準備方法
1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C5H5N+C10H21Br→C15H26BrN
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
1-Decylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.
Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Decylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies of membrane interactions due to its surfactant properties.
Medicine: It has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
作用機序
The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .
類似化合物との比較
1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer alkyl chain, CTAB is also used as a disinfectant and surfactant.
Cetylpyridinium Chloride (CPC): Another pyridinium-based compound, CPC is commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Dimethyl Dodecyl Ammonium Chloride (DDAC): A quaternary ammonium compound with a shorter alkyl chain, DDAC is used in disinfectants and sanitizers.
This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.
特性
CAS番号 |
2534-65-8 |
|---|---|
分子式 |
C15H26BrN |
分子量 |
300.28 g/mol |
IUPAC名 |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChIキー |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
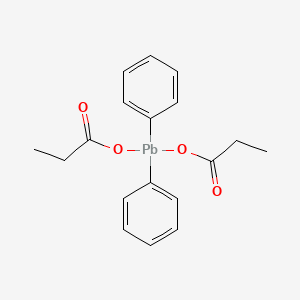
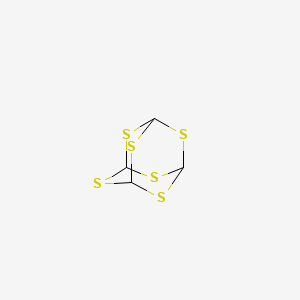
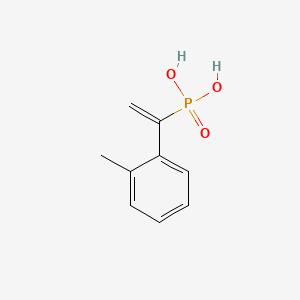
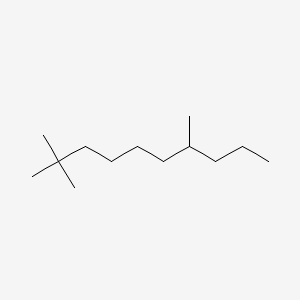



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
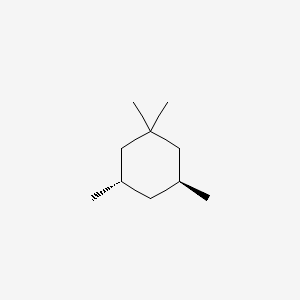
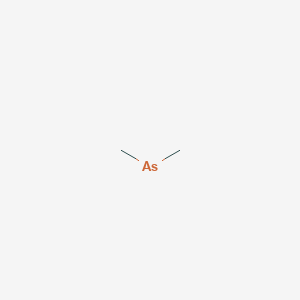
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
